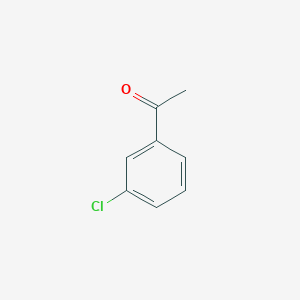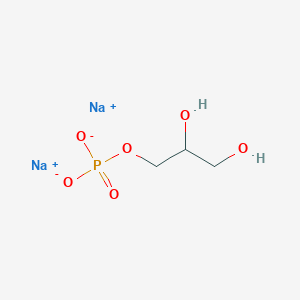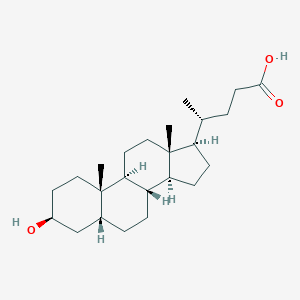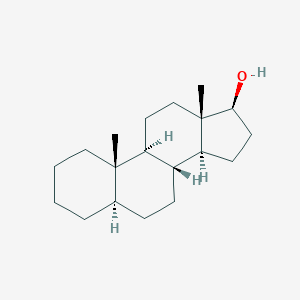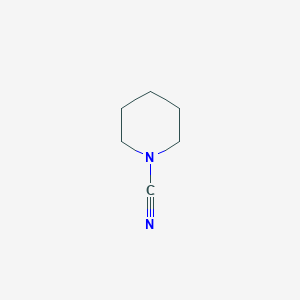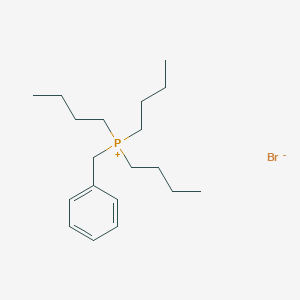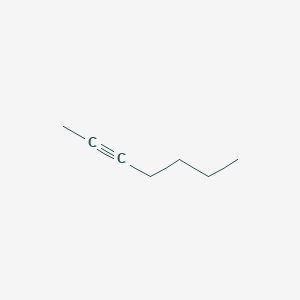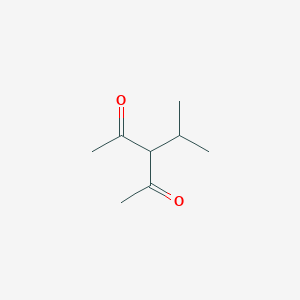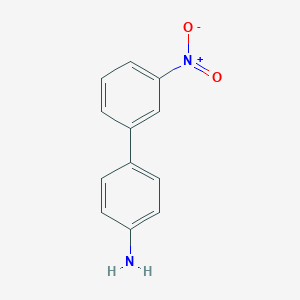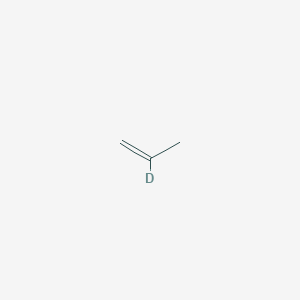
2-Deuterioprop-1-ene
概述
描述
2-Deuterioprop-1-ene, also known as 2-dipropene, is a hydrocarbon molecule with the chemical formula C3H6D2. It is a structural isomer of propene and is composed of three carbon atoms and six hydrogen atoms, with two of the hydrogen atoms replaced by deuterium atoms. 2-Deuterioprop-1-ene is a colorless gas at room temperature and is used as a reagent in organic synthesis.
科学研究应用
2-Deuterioprop-1-ene is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a reaction medium for catalytic hydrogenation reactions. It is also used as a solvent for the synthesis of polymers and as a reaction medium for deuteration reactions.
作用机制
The mechanism of action of 2-Deuterioprop-1-ene is based on its ability to form stable bonds with other molecules. 2-Deuterioprop-1-ene is a reactive molecule, and when it reacts with other molecules, it forms covalent bonds. These covalent bonds are strong and can be used to form polymers or to catalyze chemical reactions.
生化和生理效应
2-Deuterioprop-1-ene is not known to have any direct biochemical or physiological effects. However, it is known to be a metabolite of propene, and it is possible that it may have some indirect effects on biochemical and physiological processes.
实验室实验的优点和局限性
The main advantage of using 2-Deuterioprop-1-ene in laboratory experiments is that it is a relatively stable molecule. It is also relatively non-toxic and has a low vapor pressure, making it suitable for use in laboratory experiments. The main limitation of using 2-Deuterioprop-1-ene in laboratory experiments is that it is a relatively reactive molecule, and it can react with other molecules in the experiment.
未来方向
There are a number of potential future directions for research into 2-Deuterioprop-1-ene. These include further research into its synthesis methods, its mechanism of action, its biochemical and physiological effects, and its potential uses in laboratory experiments. Additionally, further research into its potential applications in industrial and commercial processes could be conducted. Finally, further research into its potential uses in medical applications could be conducted.
属性
IUPAC Name |
2-deuterioprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-WFVSFCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
43.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deuterioprop-1-ene | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

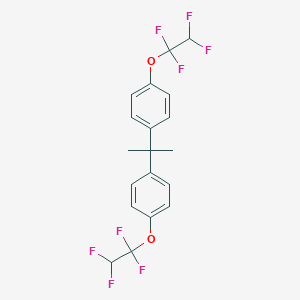
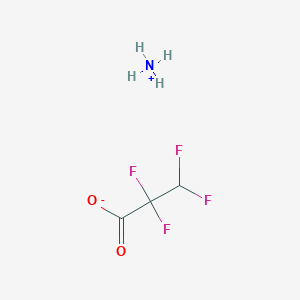
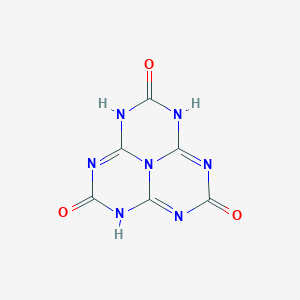
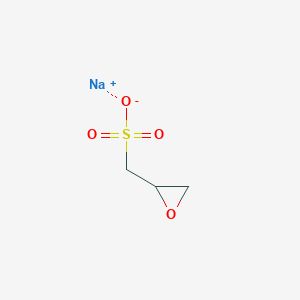
![6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B74444.png)
